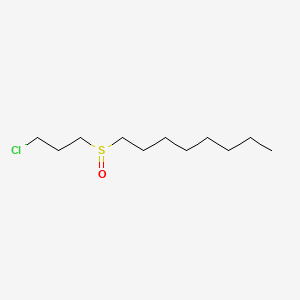
3-Chloropropyl octyl sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfoxide, 3-chloropropyl octyl appears as a liquid. (EPA, 1998)
Applications De Recherche Scientifique
Agricultural Chemistry
3-Chloropropyl octyl sulfoxide has been tested as an agricultural chemical. Its ability to act as a surfactant enhances the efficacy of pesticide formulations by improving the spread and adhesion of active ingredients on plant surfaces. This property is crucial for increasing the effectiveness of agrochemicals in pest control.
Solvent in Organic Reactions
The compound serves as a solvent in various organic synthesis reactions due to its polar aprotic nature. It can dissolve both polar and nonpolar compounds, making it versatile for different types of chemical reactions, including those involving organoboranes and other organometallic reagents .
Health and Safety Considerations
While this compound has beneficial applications, it also poses health risks upon exposure. Acute exposure can lead to skin irritation, respiratory issues, and gastrointestinal discomfort . Proper safety protocols must be established when handling this compound in laboratory or industrial settings.
Emergency Procedures
In case of exposure:
- Move individuals to fresh air.
- Administer CPR if necessary.
- Remove contaminated clothing and wash affected areas thoroughly .
Data Tables
| Application Area | Description |
|---|---|
| Agricultural Chemistry | Surfactant for pesticides |
| Organic Synthesis | Solvent for reactions |
| Chemical Analysis | Component analysis via GC |
Case Study 1: Efficacy in Pesticide Formulations
A study conducted on the use of this compound as a surfactant in pesticide formulations demonstrated a significant increase in the efficacy of active ingredients when applied to crops. The results indicated improved adhesion and reduced runoff during rainfall events, leading to better pest control outcomes.
Case Study 2: Reaction Pathway Analysis
Research utilizing gas chromatography revealed that when mixed with trialkylboranes, this compound facilitated the formation of tertiary alcohols through sequential intramolecular transfers. This study highlighted its role as a key reagent in organic synthesis pathways, providing insights into reaction mechanisms involving organoboranes .
Propriétés
Numéro CAS |
3569-57-1 |
|---|---|
Formule moléculaire |
C11H23ClOS |
Poids moléculaire |
238.82 g/mol |
Nom IUPAC |
1-(3-chloropropylsulfinyl)octane |
InChI |
InChI=1S/C11H23ClOS/c1-2-3-4-5-6-7-10-14(13)11-8-9-12/h2-11H2,1H3 |
Clé InChI |
WQZLBRKHBCTDOZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCS(=O)CCCCl |
SMILES canonique |
CCCCCCCCS(=O)CCCCl |
Key on ui other cas no. |
3569-57-1 |
Description physique |
Sulfoxide, 3-chloropropyl octyl appears as a liquid. (EPA, 1998) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















